Bursin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bursin is a tripeptide hormone composed of lysine, histidine, and glycine. It was first isolated from the bursa of Fabricius in chickens and is known for its role in inducing B-cell differentiation
Preparation Methods
Synthetic Routes and Reaction Conditions
Bursin can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds. The protecting groups are removed using trifluoroacetic acid, and the peptide is cleaved from the resin .
Industrial Production Methods
For large-scale production, this compound can be produced using recombinant DNA technology. This involves the insertion of the gene encoding this compound into a suitable expression system, such as Escherichia coli. The bacteria are cultured, and the peptide is expressed, harvested, and purified using techniques such as affinity chromatography and high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Bursin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: This compound can undergo substitution reactions where one amino acid residue is replaced by another, altering its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or beta-mercaptoethanol are commonly used reducing agents.
Substitution: Amino acid derivatives and coupling reagents are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include modified peptides with altered biological activities, which can be used to study the structure-activity relationships of this compound .
Scientific Research Applications
Bursin has a wide range of scientific research applications, including:
Immunology: this compound is used as an immunomodulatory agent to study B-cell differentiation and immune responses.
Vaccine Development: this compound is explored as an adjuvant in vaccines to enhance immune responses against various pathogens.
Cancer Research: this compound’s ability to modulate the immune system makes it a potential candidate for cancer immunotherapy.
Drug Development: This compound and its analogs are studied for their therapeutic potential in treating autoimmune diseases and infections .
Mechanism of Action
Bursin exerts its effects by binding to specific receptors on the surface of B-cells, leading to their differentiation and proliferation. The molecular targets include receptors involved in the cyclic guanosine monophosphate pathway, which plays a crucial role in B-cell signaling. This compound also modulates the expression of cytokines such as interleukin-2, interleukin-4, and interferon-gamma, enhancing the immune response .
Comparison with Similar Compounds
Similar Compounds
Gagnon’s Peptide: Composed of lysine, asparagine, proline, and tyrosine, it also induces B-cell differentiation but has a different amino acid sequence.
Thymosin Alpha-1: A peptide hormone that modulates the immune system but has a broader range of effects compared to bursin.
Interleukin-7: A cytokine that promotes B-cell and T-cell development but operates through different signaling pathways .
Uniqueness
This compound is unique in its specific ability to induce B-cell differentiation and its potential as a vaccine adjuvant. Its small size and specific amino acid sequence confer distinct biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C14H25N7O3 |
---|---|
Molecular Weight |
339.39 g/mol |
IUPAC Name |
2,6-diamino-N-[1-[(2-amino-2-oxoethyl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C14H25N7O3/c15-4-2-1-3-10(16)13(23)21-11(5-9-6-18-8-20-9)14(24)19-7-12(17)22/h6,8,10-11H,1-5,7,15-16H2,(H2,17,22)(H,18,20)(H,19,24)(H,21,23) |
InChI Key |
DIBAKBGYJUCGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.